6-Bromo-4-chloro-2-propylquinoline
Description
6-Bromo-4-chloro-2-propylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₁BrClN and a molecular weight of 284.36 g/mol. Its structure features a quinoline backbone substituted with a bromine atom at position 6, a chlorine atom at position 4, and a propyl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal and materials chemistry due to the reactivity of its halogen substituents, which enable cross-coupling reactions or nucleophilic substitutions. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .
Properties
IUPAC Name |
6-bromo-4-chloro-2-propylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFOGUDLBMGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588920 | |
| Record name | 6-Bromo-4-chloro-2-propylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930570-34-6 | |
| Record name | 6-Bromo-4-chloro-2-propylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 930570-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-propylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents to achieve higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
6-Bromo-4-chloro-2-propylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interfere with cellular pathways by affecting signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The chlorine at position 4 in the target compound increases electrophilicity compared to the methoxy group in the 4-bromo-6-methoxy analog . This makes the target compound more reactive in SNAr (nucleophilic aromatic substitution) reactions.
Steric and Electronic Influences :
- The isopropylphenyl and morpholinylcarbonyl groups in the third compound introduce significant steric bulk and hydrogen-bonding capacity, which may favor interactions with protein targets (e.g., kinases). In contrast, the smaller substituents in the target compound prioritize synthetic versatility over target specificity.
Biological Relevance :
- The morpholine-containing derivative is structurally analogous to kinase inhibitors (e.g., PI3K inhibitors), where the morpholine oxygen participates in key hydrogen-bonding interactions. The absence of such groups in the target compound limits its direct pharmacological utility but underscores its role as a precursor for further functionalization.
Biological Activity
6-Bromo-4-chloro-2-propylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12H10BrClN, is characterized by the presence of bromine and chlorine substituents at specific positions on the quinoline ring, which influence its reactivity and biological interactions.
The structural characteristics of this compound contribute significantly to its biological activity. The compound's molecular weight is approximately 295.57 g/mol, and it features a bicyclic aromatic system that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrClN |
| Molecular Weight | 295.57 g/mol |
| CAS Number | 930570-34-6 |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. These interactions can lead to alterations in enzyme activity, modulation of signaling pathways, and potential therapeutic effects against various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptor sites, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Case Study Example :
In a study conducted by researchers investigating the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Research Findings :
A recent investigation highlighted that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The study concluded that the compound's structure allows it to effectively target cancerous cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related quinoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-4-chloro-2-butylquinoline | Similar halogen substitutions | Moderate antimicrobial activity |
| 6-Bromo-4-hydrazinoquinoline | Presence of hydrazine group | Enhanced anticancer properties |
| 6-Bromo-4-chloro-2-isopropylquinoline | Isopropyl substitution | Notable antibacterial effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
